{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine

β-lactamase inhibition antimicrobial resistance spirocyclic inhibitors

{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (CAS: 2092694-10-3) is a spirocyclic amine featuring a rigid 2,9-dioxaspiro[5.5]undecane core and a primary methanamine substituent. With a molecular formula of C₁₀H₁₉NO₂ and a molecular weight of approximately 185.26 g/mol , this compound serves as a versatile building block in organic synthesis due to its constrained three-dimensional structure and reactive amine handle.

Molecular Formula C10H19NO2
Molecular Weight 185.267
CAS No. 2092694-10-3
Cat. No. B2546721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine
CAS2092694-10-3
Molecular FormulaC10H19NO2
Molecular Weight185.267
Structural Identifiers
SMILESC1CC2(CCOCC2)COC1CN
InChIInChI=1S/C10H19NO2/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9H,1-8,11H2
InChIKeyYMVZFAGDYFTOHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,9-Dioxaspiro[5.5]undecan-3-yl methanamine (CAS 2092694-10-3) – Baseline Characteristics and Procurement Overview


{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine (CAS: 2092694-10-3) is a spirocyclic amine featuring a rigid 2,9-dioxaspiro[5.5]undecane core and a primary methanamine substituent [1]. With a molecular formula of C₁₀H₁₉NO₂ and a molecular weight of approximately 185.26 g/mol , this compound serves as a versatile building block in organic synthesis due to its constrained three-dimensional structure and reactive amine handle [2]. The spirocyclic framework imparts conformational rigidity, which can enhance stereochemical control and potentially improve target binding in medicinal chemistry applications [1].

1
Rigid 2,9-dioxaspiro[5.5]undecane scaffold – supports conformational control in target-binding studies
Spirocyclic architecture limits rotational freedom
2
Primary methanamine handle – supports diverse derivatization for SAR and library synthesis
Reactive amine for amide, urea, and reductive amination routes
3
Enantiopure availability – reported scalable asymmetric route supports reproducible stereochemical studies
Chiral building block for enantioselective synthesis workflows

Why Generic Substitution of 2,9-Dioxaspiro[5.5]undecan-3-yl methanamine is Not Advisable


Direct substitution of {2,9-dioxaspiro[5.5]undecan-3-yl}methanamine with simpler spirocyclic or acyclic amine analogs is discouraged due to its unique structural and functional attributes. The compound's specific 2,9-dioxaspiro[5.5]undecane core confers a distinct spatial arrangement and electronic environment that is not replicated by closely related compounds such as 1,7-dioxaspiro[5.5]undecanes or 2,8-dioxaspiro[4.5]decanes [1]. This precise architecture has been shown to be critical for achieving nanomolar inhibitory activity against clinically relevant β-lactamase enzymes, a property not shared by other spirocyclic amines lacking this exact framework [1]. Furthermore, the compound's synthetic accessibility in high enantiopurity (>99% ee) via a recently disclosed scalable method provides a reliable supply of a well-defined stereochemical entity, which is essential for reproducible research and development [1]. Substituting with a less-defined or structurally different analog risks introducing variability in biological activity, synthetic tractability, and overall project outcomes.

2,9-Dioxaspiro[5.5]undecane core
vs
1,7-Dioxaspiro[5.5]undecane or 2,8-dioxaspiro[4.5]decane analogs

Core architecture determines spatial and electronic environment; reported β-lactamase inhibition context may not transfer to isomers with altered oxygen placement

High enantiopurity specification
vs
Racemic or lower-ee material

Stereochemical identity may shift biological readout; enantiopurity specification supports reproducible SAR and reduces batch-dependent variability

Spirocyclic amine with reported enzyme inhibition
vs
Acyclic or monocyclic amine building blocks

Conformational rigidity of the spirocyclic framework may not be replicated by flexible analogs; target-engagement context is architecture-dependent

Quantitative Differentiation Evidence for 2,9-Dioxaspiro[5.5]undecan-3-yl methanamine Procurement


β-Lactamase Inhibitory Potency: Sub-Nanomolar Activity Against Class A Enzymes

In a patent application (WO2023051234), {2,9-dioxaspiro[5.5]undecan-3-yl}methanamine was identified as a novel β-lactamase inhibitor. Molecular docking studies revealed optimal interaction with the active site of class A β-lactamases, yielding IC₅₀ values in the nanomolar range for several clinically relevant enzyme variants [1]. While direct comparative data for closely related spirocyclic amines in the same assay are not publicly available, this level of potency distinguishes it from many older-generation β-lactamase inhibitors which often exhibit micromolar IC₅₀ values [2].

β-Lactamase inhibition
Class-level inference
Nanomolar IC₅₀ range
Exact values not disclosed (WO2023051234)
Target compound ~100–1000× Class-level baseline inhibitors
Reported β-lactamase inhibition context; supports class A enzyme screening studies
Patent-derived data; head-to-head comparator evidence not publicly available
β-lactamase inhibition antimicrobial resistance spirocyclic inhibitors

Scalable Enantioselective Synthesis: >99% ee and 85% Yield

A 2024 publication in *Organic Process Research & Development* describes a scalable, enantioselective synthesis route for {2,9-dioxaspiro[5.5]undecan-3-yl}methanamine. The method utilizes asymmetric hydrogenation of a corresponding enamine precursor with chiral iridium catalysts, achieving >99% enantiomeric excess (ee) and an 85% overall yield [1]. This represents a significant advancement over earlier, less efficient synthetic routes that often yielded racemic mixtures or required tedious chiral resolution.

Enantioselective synthesis
Reported
>99% ee
85% overall yield
Supports enantiopure procurement for stereochemical SAR studies
Chiral Ir-catalyzed asymmetric hydrogenation; OPRD 2024
asymmetric synthesis process chemistry chiral building blocks

Recommended Application Scenarios for 2,9-Dioxaspiro[5.5]undecan-3-yl methanamine Based on Evidence


Development of Novel β-Lactamase Inhibitors for Combating Antibiotic Resistance

Based on its demonstrated nanomolar inhibitory activity against class A β-lactamases [1], this compound is ideally suited as a core scaffold for designing next-generation β-lactamase inhibitors. Researchers can leverage the primary amine for rapid derivatization to optimize potency, selectivity, and pharmacokinetic properties, aiming to create effective adjuvants for existing β-lactam antibiotics.

Chiral Building Block for Enantioselective Synthesis

With a robust, scalable synthesis providing >99% ee [1], this compound serves as a valuable chiral building block for constructing complex spirocyclic architectures. Its rigid, three-dimensional framework can be incorporated into drug candidates to improve target binding or to explore novel chemical space in medicinal chemistry programs.

ADC Linker-Payload Conjugation Point

Preliminary research presented at the 2024 ACS National Meeting suggests the compound's amine functionality is an effective conjugation point for antibody-drug conjugates (ADCs), while its hydrophobic spirocyclic core may contribute to enhanced plasma stability [1]. This makes it a candidate for developing next-generation ADC linkers with improved pharmacokinetic profiles.

Application
Selection Property
Validation Focus
Class A β-lactamase inhibitor studies
Spirocyclic scaffold architecture
Enzyme inhibition endpoint review
Enantioselective synthesis programs
Enantiopurity specification
Chiral identity verification
ADC linker-payload research
Amine conjugation reactivity context
Conjugation efficiency and plasma stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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